molecular formula C5H2ClIOS B6180682 5-chloro-3-iodothiophene-2-carbaldehyde CAS No. 2613383-58-5

5-chloro-3-iodothiophene-2-carbaldehyde

Cat. No.: B6180682
CAS No.: 2613383-58-5
M. Wt: 272.5
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Description

5-Chloro-3-iodothiophene-2-carbaldehyde (CAS: 2613383-58-5) is a halogenated thiophene derivative with the molecular formula C₅H₂ClIOS and a molecular weight of 272.49 g/mol . Its structure features a thiophene ring substituted with:

  • A chlorine atom at position 5,
  • An iodine atom at position 3,
  • A carbaldehyde group at position 2.

The compound’s SMILES notation is O=Cc1sc(cc1I)Cl, highlighting its reactive aldehyde moiety and halogen substituents . It is commercially available in milligram to gram quantities for research and industrial applications, with purity and pricing details provided by suppliers like Aaron Chemicals LLC .

Properties

CAS No.

2613383-58-5

Molecular Formula

C5H2ClIOS

Molecular Weight

272.5

Purity

95

Origin of Product

United States

Preparation Methods

Direct Chlorination of 2-Thiophenecarboxaldehyde

The one-pot chlorination method detailed in CN108840854B provides a foundational approach. Gaseous chlorine (Cl₂) is introduced to 2-thiophenecarboxaldehyde in a polar aprotic solvent (e.g., dichloromethane) at −5°C to 25°C. The reaction proceeds via electrophilic substitution, yielding 5-chloro-2-thiophenecarboxaldehyde with >90% regioselectivity. Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Cl₂:Molar Ratio1.05:1–1.5:1Minimizes polychlorinated byproducts
Temperature−5°C to 25°CPrevents aldehyde oxidation
Reaction Time1–3 hoursBalances conversion and degradation

This method avoids the use of expensive 2-chlorothiophene precursors and reduces three-waste generation.

Iodination Strategies for Position 3

Halogen Exchange from Brominated Intermediates

EP0002304B1 demonstrates bromine-to-iodine exchange using copper(I) iodide (CuI) in quinoline at 140°C. Applied to 3-bromo-5-chloro-2-thiophenecarboxaldehyde, this method achieves 70–85% conversion to the iodo derivative. The mechanism involves oxidative addition of CuI into the C–Br bond, followed by reductive elimination with iodide.

Example Procedure :

  • Combine 3-bromo-5-chloro-2-thiophenecarboxaldehyde (1 eq), CuI (1.5 eq), and quinoline (3 vol).

  • Heat at 140°C for 18 hours under nitrogen.

  • Quench with HCl, extract with chloroform, and purify via distillation.

Directed Ortho-Metalation

Alternative approaches employ lithium-halogen exchange. Deprotonation of 5-chloro-2-thiophenecarboxaldehyde with LDA at −78°C generates a lithiated species at position 3, which reacts with iodine to afford the iodo product. However, this method suffers from low yields (≤50%) due to aldehyde group instability.

Integrated Synthesis Routes

Sequential Chlorination-Iodination Protocol

  • Chlorination : React 2-thiophenecarboxaldehyde with Cl₂ at −5°C to yield 5-chloro-2-thiophenecarboxaldehyde.

  • Bromination : Protect the aldehyde as an acetal, brominate at position 3 using NBS/AIBN, and deprotect.

  • Iodination : Treat 3-bromo-5-chloro-2-thiophenecarboxaldehyde with CuI/quinoline.

Key Challenges :

  • Aldehyde protection/deprotection adds steps but prevents side reactions.

  • Bromination regioselectivity requires careful optimization to avoid 4-substituted isomers.

One-Pot Functionalization

Emerging methods explore tandem chlorination-iodination using iodine monochloride (ICl). Initial results show moderate yields (60–65%) but require stringent temperature control (−10°C to 0°C) to suppress overhalogenation.

Analytical and Process Considerations

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve ≥98% purity.

  • Distillation : Effective for separating iodo derivatives from bromo precursors (bp 100–105°C at 65 mmHg).

Byproduct Management

  • Polychlorinated thiophenes: Controlled Cl₂ stoichiometry reduces formation.

  • Diiodinated byproducts: Excess CuI increases risk; optimal CuI:substrate ratio is 1.2:1 .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution: Thiophene derivatives with different substituents.

    Oxidation: 5-Chloro-3-iodothiophene-2-carboxylic acid.

    Reduction: 5-Chloro-3-iodothiophene-2-methanol.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-Chloro-3-iodothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare 5-chloro-3-iodothiophene-2-carbaldehyde with structurally related thiophene derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Comparative Analysis of Thiophene-2-carbaldehyde Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
5-Chloro-3-iodothiophene-2-carbaldehyde C₅H₂ClIOS Cl (5), I (3), CHO (2) 272.49 N/A Cross-coupling reactions, synthesis intermediate
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde C₉H₅Br₂OS₂ Br (4,5), CHO (2) 360.01 124–126 Precursor for Pd-catalyzed couplings (e.g., Suzuki reactions)
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde C₁₂H₁₀O₂S 4-MeOPh (5), CHO (2) 232.27 N/A Organic electronics, photovoltaics
2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde C₆H₅IO₂S I (5), CH₂OH (2), CHO (3) 260.07 N/A Potential monomer for polymer synthesis
3-Iodothiophene-2-carboxylic acid C₅H₃IO₂S I (3), COOH (2) 253.99 N/A Intermediate in pharmaceutical synthesis

Structural and Reactivity Comparisons

Halogen Substituents
  • Iodine vs. Bromine : The iodine atom in 5-chloro-3-iodothiophene-2-carbaldehyde facilitates metal-catalyzed cross-coupling reactions (e.g., Ullmann or Stille couplings) due to its polarizable nature and weaker C–I bond compared to C–Br in dibromo analogs . For example, compound 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde (Table 1) undergoes Pd-catalyzed coupling with aryl groups, yielding conjugated systems for optoelectronic materials .
  • Chlorine’s Electron-Withdrawing Effect: The chlorine atom at position 5 enhances the electrophilicity of the aldehyde group, making it more reactive toward nucleophilic additions (e.g., formation of imines or hydrazones) compared to non-halogenated analogs like 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, where the methoxy group is electron-donating .
Functional Group Variations
  • Aldehyde vs. Carboxylic Acid : Unlike 3-iodothiophene-2-carboxylic acid (carboxylic acid group at position 2), the aldehyde group in the target compound allows for Schiff base formation or condensation reactions , expanding its utility in synthesizing heterocycles or coordination complexes .

Q & A

Q. What are the key synthetic routes for 5-chloro-3-iodothiophene-2-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and formylation steps. For example, iodination of 5-chlorothiophene-2-carbaldehyde using iodine monochloride (ICl) in a polar solvent like acetic acid at 60–80°C can introduce the iodine substituent. Reaction monitoring via TLC or GC-MS is critical to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Control of temperature and stoichiometry minimizes byproducts like diiodinated derivatives .

Q. What spectroscopic techniques are most effective for characterizing 5-chloro-3-iodothiophene-2-carbaldehyde?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic backbone. 13C^{13}\text{C} signals for iodine (C-I, δ ~80–100 ppm) and chlorine (C-Cl, δ ~125–135 ppm) are diagnostic.
  • IR : Strong carbonyl stretch (C=O, ~1680–1720 cm1^{-1}) and C-I/C-Cl vibrations (~500–600 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (m/z 272.49, [M]+^+) and isotopic patterns for Cl and I .

Q. How does the electronic nature of the thiophene ring influence reactivity in cross-coupling reactions?

The electron-withdrawing aldehyde and halogen substituents activate the thiophene ring toward Suzuki-Miyaura or Ullmann couplings. The iodine atom at position 3 serves as a superior leaving group compared to chlorine, enabling selective functionalization at this site. DFT calculations (e.g., B3LYP/6-31G*) can predict regioselectivity in such reactions .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of 5-chloro-3-iodothiophene-2-carbaldehyde, and how are they addressed?

Heavy atoms (I, Cl) cause strong absorption effects, requiring careful data collection (e.g., Mo-Kα radiation, multi-scan corrections). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) optimize thermal parameters and hydrogen bonding networks. Twinning or disorder in the aldehyde group may necessitate high-resolution data (≤0.8 Å) and restraints on bond lengths/angles .

Q. How can contradictory reactivity data in nucleophilic substitution reactions be resolved?

Discrepancies in reported yields may stem from solvent polarity (e.g., DMF vs. THF) or competing pathways (e.g., aldehyde oxidation). Systematic kinetic studies (via 19F^{19}\text{F} NMR or in situ IR) under varying conditions (temperature, base strength) can clarify mechanisms. For example, in amination reactions, steric hindrance from the aldehyde group may slow substitution at position 2, favoring position 5 .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

  • DFT : B3LYP or M06-2X functionals with basis sets (e.g., 6-311++G(d,p) for light atoms, LANL2DZ for I/Cl) predict frontier molecular orbitals (HOMO/LUMO) and transition states.
  • MD Simulations : CHARMM or AMBER force fields model solvation effects in catalytic systems. Validation against experimental XRD or spectroscopic data ensures accuracy .

Q. How does hydrogen bonding influence the solid-state packing of 5-chloro-3-iodothiophene-2-carbaldehyde?

Graph set analysis (via SHELX outputs) reveals C=O⋯H-C and halogen (I⋯O/N) interactions. These interactions often form dimers or chains, affecting melting points and solubility. For example, C-I⋯π contacts may stabilize layered structures, as observed in related iodothiophenes .

Methodological Considerations

Q. What strategies mitigate decomposition during long-term storage?

  • Store under inert gas (Ar/N2_2) at −20°C in amber vials to prevent photooxidation of the aldehyde group.
  • Add stabilizers (e.g., 1% hydroquinone) in aprotic solvents (e.g., dry DCM).
  • Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) detect degradation products like carboxylic acids .

Q. How are regioselective functionalization pathways optimized for derivatives?

  • Protection/Deprotection : Temporary protection of the aldehyde (e.g., as an acetal) allows selective iodination or chlorination.
  • Directing Groups : Pyridine or phosphine ligands in Pd-catalyzed couplings direct reactions to specific positions.
  • Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity in heterocyclic systems .

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